(1E)-2-(3,5-dimethylphenyl)-N-hydroxy-2-oxoethanimidoyl chloride
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Overview
Description
(1E)-2-(3,5-dimethylphenyl)-N-hydroxy-2-oxoethanimidoyl chloride is an organic compound characterized by its unique structure, which includes a dimethylphenyl group and a hydroxy-oxoethanimidoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-(3,5-dimethylphenyl)-N-hydroxy-2-oxoethanimidoyl chloride typically involves the reaction of 3,5-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Catalyst: None required
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1E)-2-(3,5-dimethylphenyl)-N-hydroxy-2-oxoethanimidoyl chloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction can yield amines or hydroxylamines.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Azides or nitriles.
Scientific Research Applications
(1E)-2-(3,5-dimethylphenyl)-N-hydroxy-2-oxoethanimidoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-2-(3,5-dimethylphenyl)-N-hydroxy-2-oxoethanimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one: Similar in structure but differs in functional groups and reactivity.
(E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol: Shares the dimethylphenyl group but has different substituents and properties.
Uniqueness
(1E)-2-(3,5-dimethylphenyl)-N-hydroxy-2-oxoethanimidoyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C10H10ClNO2 |
---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
(1E)-2-(3,5-dimethylphenyl)-N-hydroxy-2-oxoethanimidoyl chloride |
InChI |
InChI=1S/C10H10ClNO2/c1-6-3-7(2)5-8(4-6)9(13)10(11)12-14/h3-5,14H,1-2H3/b12-10+ |
InChI Key |
COEZXNVRGHFXBZ-ZRDIBKRKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)/C(=N\O)/Cl)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C(=NO)Cl)C |
Origin of Product |
United States |
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